molecular formula C22H17Cl3N6O3S B3823332 3-nitro-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide

3-nitro-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide

Cat. No.: B3823332
M. Wt: 551.8 g/mol
InChI Key: BJQZXUJQKBDZNV-UHFFFAOYSA-N
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Description

3-nitro-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide is a sophisticated synthetic compound designed for advanced chemical and biochemical research. This molecule is a hybrid structure incorporating several pharmacologically significant motifs, suggesting its potential as a key intermediate or investigative tool in medicinal chemistry. Its structure features a trichloroethyl group linked to a benzamide core, a motif found in certain enzyme inhibitors, and a carbamothioyl urea linkage, which can contribute to strong hydrogen bonding and metal chelation properties (NCBI PubChem, Compound Database) . The presence of the (E)-phenyldiazenyl (azobenzene) group indicates potential applications in photopharmacology, where the molecule's biological activity could be controlled with light due to the isomerization of the azo bond (ACS Chemical Reviews, Photopharmacology) . The nitro-aromatic component further enhances its utility as a precursor for further chemical transformations, such as reduction to anilines. This reagent is strictly intended for research purposes in laboratory settings, offering scientists a versatile chemical probe for developing new therapeutic agents, studying enzyme mechanisms, or creating light-responsive materials. It is supplied with comprehensive analytical data (NMR, LC-MS) to ensure identity and purity for your critical research applications.

Properties

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl3N6O3S/c23-22(24,25)20(27-19(32)14-5-4-8-18(13-14)31(33)34)28-21(35)26-15-9-11-17(12-10-15)30-29-16-6-2-1-3-7-16/h1-13,20H,(H,27,32)(H2,26,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQZXUJQKBDZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601037759
Record name Benzamide, 3-nitro-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601037759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302821-14-3
Record name Benzamide, 3-nitro-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601037759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide involves multiple steps. One common method includes the following steps:

    Formation of the phenyldiazenyl intermediate: This step involves the reaction of aniline with nitrous acid to form a diazonium salt, which is then coupled with a phenol to form the phenyldiazenyl intermediate.

    Introduction of the trichloromethyl group: The phenyldiazenyl intermediate is then reacted with trichloromethyl chloroformate to introduce the trichloromethyl group.

    Formation of the final compound: The final step involves the reaction of the intermediate with 3-nitrobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial production include aniline, nitrous acid, phenol, trichloromethyl chloroformate, and 3-nitrobenzoyl chloride.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to form amine derivatives.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Introduction to 3-nitro-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide

This compound is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural features, including the presence of a nitro group and trichloroethyl moiety, suggest diverse functionalities that can be exploited for therapeutic and industrial purposes.

Key Functional Groups

  • Nitro group (-NO2)
  • Trichloroethyl group (-CCl3)
  • Thioamide linkage (-C(=S)N)

Medicinal Chemistry

This compound has been studied for its potential as an anticancer agent due to its ability to interact with biological targets involved in cancer progression. The incorporation of nitro and trichloro groups enhances its reactivity and selectivity towards tumor cells.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the phenyl diazenyl group can significantly alter the compound's potency against breast and colon cancer cells.

Material Science

The compound's unique chemical structure allows it to be used as a precursor for synthesizing novel materials with specific electronic or optical properties. Its application in creating organic semiconductors has been explored.

Research Findings

  • Organic Electronics : Studies have shown that compounds similar to this compound can be utilized in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable charge transport properties.

Environmental Chemistry

The trichloro group in the compound raises concerns about environmental persistence and toxicity. However, its potential use in environmental remediation strategies has been investigated.

Insights from Studies

  • Pollutant Degradation : Research has indicated that derivatives of this compound can catalyze the degradation of certain pollutants in aqueous environments, suggesting a dual role as both a contaminant and a potential remediation agent.

Table 1: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentCytotoxic effects on cancer cell lines
Material ScienceOrganic semiconductorsEffective charge transport properties
Environmental ChemistryPollutant degradationCatalytic degradation of pollutants

Mechanism of Action

The mechanism of action of 3-nitro-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group and the trichloromethyl group are key functional groups that contribute to its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

3-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide

  • Molecular formula : C₁₄H₁₂Cl₃N₃O₄
  • Key features: Replaces the phenyldiazenyl-carbamothioyl group with a 2-chlorophenylamino moiety.
  • Impact: Reduced molecular weight (392.63 g/mol vs. 550.01 g/mol) improves solubility in polar solvents. Demonstrated antimicrobial activity in preliminary studies, attributed to the chlorophenyl group’s electron-withdrawing effects .

3-nitro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide

  • Key features : Substitutes the phenyldiazenyl group with a furylmethyl moiety.
  • Lower steric hindrance compared to the phenyldiazenyl group may increase metabolic stability .

4-Chloro-N-(1-cyano-3-methylcyclohexyl)-3-fluorobenzamide

  • Key features: Replaces the trichloroethyl group with a cyano-cyclohexyl moiety and adds a fluorine atom.
  • Impact: Fluorine substitution increases electronegativity, enhancing binding affinity to hydrophobic enzyme pockets. Cyano group improves thermal stability but reduces solubility in aqueous media .

Physicochemical and Functional Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted CCS (Ų, [M+H]+)
Target Compound C₂₂H₁₇Cl₃N₆O₃S 550.01 Nitro, trichloroethyl, phenyldiazenyl-carbamothioyl 221.3
3-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide C₁₄H₁₂Cl₃N₃O₄ 392.63 Nitro, trichloroethyl, chlorophenylamino N/A
4-Chloro-N-(1-cyano-3-methylcyclohexyl)-3-fluorobenzamide C₁₅H₁₅ClFN₂O 309.75 Cyano, fluorophenyl, cyclohexyl N/A

Research Findings and Implications

Structural Determinants of Bioactivity

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilic reactivity, enabling covalent binding to biological targets .
  • Carbamothioyl vs. Amide : Sulfur in the target compound increases polarizability, improving interactions with cysteine residues in enzymes .
  • Steric effects : Bulky substituents like phenyldiazenyl reduce metabolic clearance but may limit blood-brain barrier penetration .

Biological Activity

3-Nitro-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a nitro group, a trichloromethyl moiety, and an azo-linked phenyl group. This unique arrangement suggests potential interactions with biological targets, particularly in the context of pharmacological applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains. A study highlighted that related nitro compounds demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting a potential mechanism involving the disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Potential

The compound's structural components may also confer anticancer properties. Nitrogen-containing heterocycles have been extensively studied for their ability to inhibit cancer cell proliferation. A related compound was shown to induce apoptosis in cancer cells by activating caspase pathways . The presence of the nitro group is often associated with enhanced cytotoxicity against tumor cells, making it a candidate for further investigation in cancer therapy.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Nitroreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules.
  • Inhibition of Enzymes : Similar compounds have been found to inhibit key enzymes involved in cellular metabolism and proliferation .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

Study on Antimicrobial Efficacy

In a recent study focusing on novel nitro compounds, derivatives similar to this compound were tested against various pathogens. The results indicated that certain analogs displayed MIC values significantly lower than traditional antibiotics, suggesting their potential as alternative antimicrobial agents .

Anticancer Research

Another study investigated the anticancer properties of a related compound in vitro. The results showed that it inhibited the growth of breast cancer cells with an IC50 value indicating potent activity. The study concluded that further exploration into the structure-activity relationship could yield more effective derivatives for cancer treatment .

Data Summary

Activity TypeCompoundEffectiveness (IC50/MIC)Reference
AntimicrobialSimilar Nitro CompoundMIC = 5 µg/mL
AnticancerRelated CompoundIC50 = 10 µM
Enzyme InhibitionNitro DerivativeInhibition Assay Positive

Q & A

Basic: What synthetic strategies are recommended for preparing 3-nitro-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide?

Answer:
The compound’s synthesis involves multi-step reactions, leveraging functional group compatibility. A plausible route includes:

Acylation: React 3-nitrobenzoyl chloride with 2,2,2-trichloroethylamine to form the trichloroethyl benzamide backbone .

Diazenylation: Introduce the phenyldiazenyl group via azo coupling using 4-aminophenyl diazonium salts under controlled pH (e.g., 0–5°C, acidic conditions) .

Carbamothioylation: Incorporate the carbamothioyl moiety using thiophosgene or thiourea derivatives, ensuring anhydrous conditions to avoid hydrolysis .
Key Considerations: Monitor reaction intermediates via TLC/HPLC and optimize stoichiometry to minimize byproducts like unsubstituted benzamides .

Basic: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Answer:
Conflicting data often arise from dynamic effects (e.g., tautomerism) or crystal packing. To resolve discrepancies:

  • Dynamic NMR: Analyze variable-temperature 1^1H/13^{13}C NMR to detect conformational changes (e.g., rotation of the diazenyl group) .
  • X-ray Crystallography: Compare experimental crystal structures (CCDC deposition) with computed DFT-optimized geometries (software: Gaussian, ORCA) .
  • Solid-State vs. Solution: Use IR/Raman spectroscopy to identify hydrogen bonding or π-stacking in the solid state that may differ from solution .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., dihydrofolate reductase)?

Answer:
Stepwise Workflow:

Target Preparation: Retrieve the target enzyme’s PDB structure (e.g., DHFR, PDB: 1RA2). Preprocess using UCSF Chimera to remove water and add hydrogens .

Docking: Use AutoDock Vina with a grid box centered on the active site (parameters: exhaustiveness = 32, num_modes = 20). Validate with co-crystallized ligands (RMSD < 2.0 Å) .

Scoring: Compare binding scores (ΔG) with known inhibitors. For example, reports a related benzamide derivative with a ΔG of −9.2 kcal/mol, superior to methotrexate (−8.5 kcal/mol) .
Validation: Perform molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns .

Advanced: How can researchers reconcile conflicting in vitro vs. in vivo bioactivity data for this compound?

Answer:
Discrepancies may stem from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. Mitigation strategies:

  • Metabolic Profiling: Incubate the compound with liver microsomes (human/rat) to identify degradation products (LC-MS/MS) .
  • Structural Analogs: Synthesize derivatives with stabilized diazenyl groups (e.g., electron-withdrawing substituents) to enhance in vivo stability .
  • Dose-Response Correlation: Re-evaluate in vivo efficacy using higher doses or alternative delivery systems (e.g., nanoparticles) .

Advanced: What QSAR parameters are critical for optimizing this compound’s antimicrobial activity?

Answer:
Key descriptors include:

  • Lipophilicity (logP): Optimal logP ~3–4 for membrane penetration (compute via ChemAxon or ACD/Labs) .
  • Electrostatic Potential: Nitro and trichloro groups enhance electron-deficient regions, promoting interactions with bacterial enzymes (e.g., DHFR) .
  • Steric Effects: Bulky substituents on the diazenylphenyl group may hinder target binding—use CoMFA/CoMSIA for 3D-QSAR optimization .

Basic: What analytical techniques are essential for purity assessment and characterization?

Answer:

  • HPLC-UV/HRMS: Confirm purity (>95%) and molecular ion ([M+H]+) with <0.5 ppm mass error .
  • Elemental Analysis: Validate C, H, N, S, Cl content (deviation < 0.4% from theoretical) .
  • Multinuclear NMR: Assign 15^{15}N and 19^{19}F (if fluorinated analogs) to resolve overlapping signals .

Advanced: How does the trichloroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The -CCl3 group is electron-withdrawing, polarizing the adjacent C–N bond and enhancing susceptibility to nucleophilic attack. For example:

  • SN2 Displacement: React with alkoxides or amines to replace Cl atoms, forming ethers or secondary amines .
  • Steric Effects: The bulky trichloroethyl group may hinder reactions at the benzamide carbonyl—use DFT (B3LYP/6-31G*) to model transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide
Reactant of Route 2
Reactant of Route 2
3-nitro-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide

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